molecular formula C22H29N3O3 B2393848 3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 898430-54-1

3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2393848
CAS RN: 898430-54-1
M. Wt: 383.492
InChI Key: BMEFUWPMVPXUKE-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound is also known as MMPEP and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Molecular Interactions and Synthesis

  • Synthesis and Biological Properties of Piperazine Derivatives : Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. These findings suggest a potential therapeutic application for compounds with a similar structure to 3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide in treating inflammation and pain (Гюльнара Артаваздовна Геворгян et al., 2017).

  • Computer-Aided Analysis of Ligands for the 5-HT6 Serotonin Receptor : A study on the synthesis and analysis of triazinylpiperazines for their affinity towards the human serotonin 5-HT6 receptor highlights the importance of the molecular structure in determining the receptor affinity. Such studies underline the potential of compounds like 3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide in developing new therapeutic agents (D. Łażewska et al., 2019).

Potential Therapeutic Applications

  • Antidepressant and Antianxiety Properties : Research into novel serotonin receptor antagonists and their pharmacological profiles indicates the therapeutic potential of compounds with piperazine structures in treating mood disorders. Such compounds have been shown to possess antidepressant-like properties and reduce anxiety-related behaviors in animal models (R. Mahesh et al., 2011).

  • Antimicrobial and Antifungal Activities : Studies on benzodifuranyl and triazine derivatives derived from natural compounds have demonstrated significant antimicrobial and anti-inflammatory activities. These findings suggest that structurally related compounds, such as 3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, could be explored for their antimicrobial properties (A. Abu‐Hashem et al., 2020).

  • Carbonic Anhydrase Inhibition : Research on Mannich bases with piperazines has evaluated their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds have shown promise as anticancer agents and carbonic anhydrase inhibitors, indicating the potential for similar compounds to be used in cancer therapy and enzyme inhibition studies (M. Tuğrak et al., 2019).

properties

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-24-11-13-25(14-12-24)21(17-7-9-19(27-2)10-8-17)16-23-22(26)18-5-4-6-20(15-18)28-3/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEFUWPMVPXUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

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